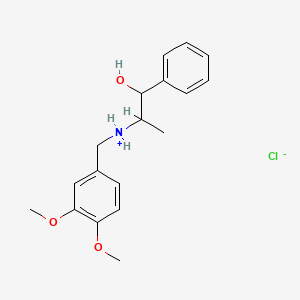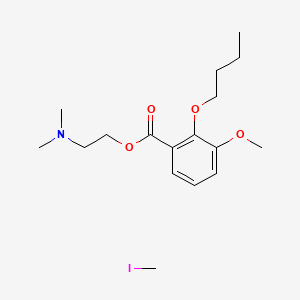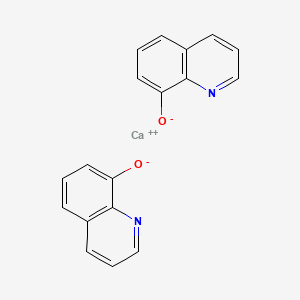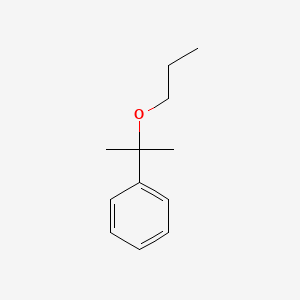
N,N'-Diisobutyl-1,4-butanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-methylpropyl)butane-1,4-diamine: is an organic compound belonging to the class of diamines It is characterized by the presence of two amine groups attached to a butane backbone, with each amine group further substituted with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylpropyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of butane-1,4-diamine attack the electrophilic carbon atoms of the 2-methylpropyl halides, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methylpropyl)butane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(2-methylpropyl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use as pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is employed in the production of polymers and resins. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mécanisme D'action
The mechanism of action of N,N’-bis(2-methylpropyl)butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enhancing reaction rates.
Comparaison Avec Des Composés Similaires
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in various industrial applications.
N,N’-bis(1-methylpropyl)-1,4-benzenediamine: A compound with similar structural features but different functional properties.
Uniqueness: N,N’-bis(2-methylpropyl)butane-1,4-diamine stands out due to its aliphatic nature, which imparts different reactivity and solubility characteristics compared to its aromatic counterparts. Its unique structure allows for versatile applications in both organic synthesis and industrial processes.
Propriétés
Numéro CAS |
31719-16-1 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N,N'-bis(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
FUYYBRYQDMGVRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCCCCNCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


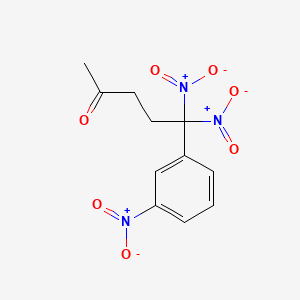
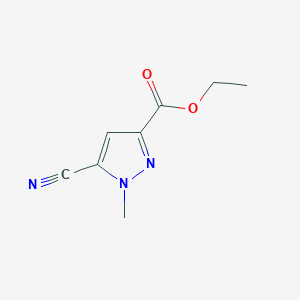
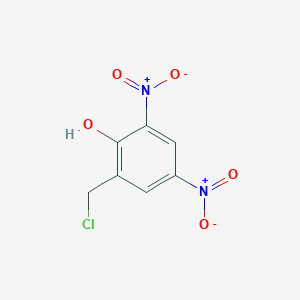
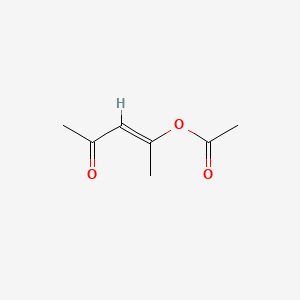
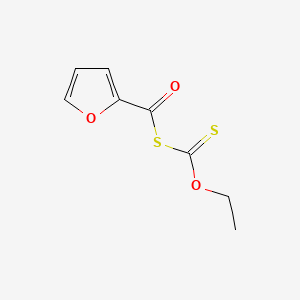
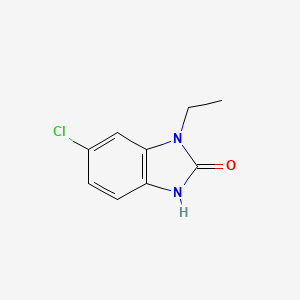
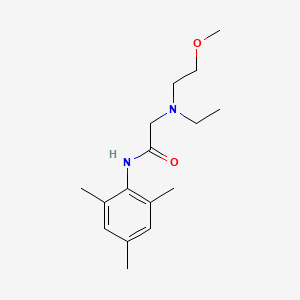
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
